(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol This compound features a pyrazine ring attached to a pyrrolidine ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Pyrazine compounds have been found to interact with various targets, such as the protein tyrosine phosphatases (PTPs) pathway . More specifically, the SHP2 protein, which is a member of the PTPs family, is closely related to cancer .
Mode of Action
Pyrazine compounds often work by interacting with their targets and causing changes in cellular processes .
Result of Action
Pyrazine compounds have been found to have anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of pyrazine-2-carboxaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups on the pyrazine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development aimed at conditions such as Alzheimer’s disease and schizophrenia .
Industry: The compound is also used in the development of new materials and as a building block in the synthesis of specialty chemicals for various industrial applications .
Comparison with Similar Compounds
- (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol
- (1-(Pyrazin-2-yl)pyrrolidin-3-yl)methanol
- (1-(Pyrazin-2-yl)azetidin-3-yl)methanol
Uniqueness: (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological propertiesIts combination of a pyrazine ring with a pyrrolidine ring and a methanol group provides a versatile scaffold for further chemical modifications and functionalization .
Properties
IUPAC Name |
(1-pyrazin-2-ylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZSMOJZUOCQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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